molecular formula C15H17ClN2 B13040238 4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine

4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine

Cat. No.: B13040238
M. Wt: 260.76 g/mol
InChI Key: FPPYGONMGLZYRT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine is an organic compound that features a chlorophenyl group and a pyridinyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-pyridinecarboxaldehyde.

    Formation of Intermediate: These aldehydes undergo a condensation reaction with butan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Condensation: Utilizing large reactors for the condensation reaction.

    Efficient Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and yield.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to modify the aromatic rings.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biology: Used in studies to understand its interaction with biological macromolecules.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic properties.

    Industry: Utilized as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine exerts its effects involves:

    Molecular Targets: It may interact with specific receptors or enzymes in biological systems.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-(pyridin-3-yl)butan-1-amine: Similar structure but with the pyridinyl group at a different position.

    4-(4-Chlorophenyl)-4-(pyridin-4-yl)butan-1-amine: Another positional isomer.

    4-(4-Bromophenyl)-4-(pyridin-2-yl)butan-1-amine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H17ClN2

Molecular Weight

260.76 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-pyridin-2-ylbutan-1-amine

InChI

InChI=1S/C15H17ClN2/c16-13-8-6-12(7-9-13)14(4-3-10-17)15-5-1-2-11-18-15/h1-2,5-9,11,14H,3-4,10,17H2

InChI Key

FPPYGONMGLZYRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(CCCN)C2=CC=C(C=C2)Cl

Origin of Product

United States

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